

GO-203 TFA: A Targeted Approach Against MUC1-C Driven Malignancies

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Compound of Interest

Compound Name: GO-203 TFA

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Abstract

GO-203 TFA is a novel, cell-penetrating peptide inhibitor targeting the oncoprotein Mucin 1 (MUC1), specifically its C-terminal subunit (MUC1-C). Aberrantly overexpressed in a vast majority of solid tumors and hematologic malignancies, MUC1-C plays a pivotal role in tumorigenesis, progression, and therapeutic resistance. This document provides a comprehensive overview of the pre-clinical and clinical evidence demonstrating the efficacy of **GO-203 TFA** across various cancer types. It details the underlying mechanism of action, summarizes key quantitative data from seminal studies, and outlines the experimental protocols utilized to validate its anti-cancer activity.

Introduction: The MUC1-C Oncoprotein as a Therapeutic Target

The MUC1 protein is a heterodimeric glycoprotein that is overexpressed in 80-90% of all solid tumors, including breast, prostate, lung, colon, pancreatic, and ovarian cancers, as well as in several hematologic malignancies.^[1] This overexpression is often associated with a poor prognosis.^[1] The oncogenic functions of MUC1 are primarily driven by its C-terminal subunit, MUC1-C, which can homodimerize and translocate to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and metastasis.^{[2][3]} **GO-203 TFA** is

an all D-amino acid peptide designed to specifically inhibit the homodimerization of MUC1-C, thereby blocking its downstream oncogenic signaling.[4][5]

Mechanism of Action of GO-203 TFA

GO-203 TFA is a cell-penetrating peptide that consists of a poly-arginine transduction domain linked to a sequence (CQCRRKN) that binds to the CQC motif within the MUC1-C cytoplasmic tail.[2][4] This binding competitively inhibits the formation of MUC1-C homodimers, a critical step for its oncogenic activity.[2][4] The disruption of MUC1-C homodimerization by GO-203 leads to several downstream anti-cancer effects:

- Inhibition of Oncogenic Signaling Pathways: **GO-203 TFA** has been shown to downregulate the PI3K-AKT-S6K1 pathway, which is crucial for cell growth and survival.[4]
- Induction of Oxidative Stress: The treatment with **GO-203 TFA** leads to the production of reactive oxygen species (ROS) and a subsequent loss of mitochondrial transmembrane potential, ultimately triggering apoptosis.[4]
- Downregulation of TIGAR: **GO-203 TFA** has been observed to downregulate the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that protects cancer cells from oxidative stress.[4][5]
- Abrogation of Therapeutic Resistance: In HER2-positive breast cancer, GO-203 disrupts the interaction between MUC1-C and HER2, leading to decreased HER2 activation and potentially overcoming trastuzumab resistance.[2] Furthermore, by suppressing MCL-1 and BFL-1, GO-203 shows potential in overcoming resistance to Bcl-2 family inhibitors like ABT-737.[6]

Mechanism of Action of GO-203 TFA

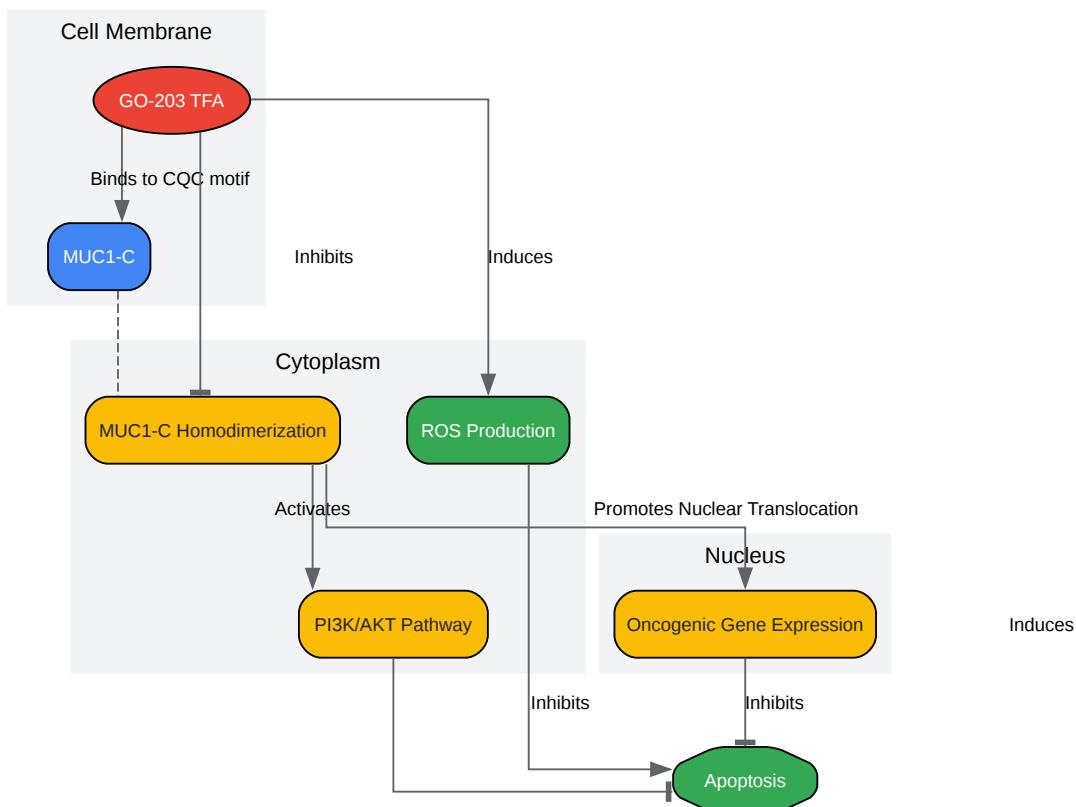
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Fig. 1: Simplified signaling pathway of GO-203 TFA's mechanism of action.

Efficacy of GO-203 TFA in Various Cancer Types

GO-203 TFA has demonstrated efficacy in a broad range of cancer types in both preclinical and clinical settings.

Solid Tumors

Preclinical studies have shown the anti-tumor activity of GO-203 in various solid tumors that overexpress MUC1.[\[1\]](#) A Phase I clinical trial (NCT01279603) was initiated to evaluate the safety, tolerability, and potential anti-tumor activity of GO-203-2c in patients with solid tumors.

[\[1\]](#)

- HER2-Positive Breast Cancer: In SKBR3 and BT474 cell lines, treatment with 5 μ M GO-203 for 48 hours disrupted the interaction between MUC1-C and HER2, leading to decreased HER2 activation and inhibition of cell growth.[\[2\]](#)
- Triple-Negative Breast Cancer (TNBC): GO-203 targets cancer stem cells in TNBC by inhibiting MUC1-C function.[\[3\]](#) In BT-549 and SUM149 TNBC cell lines, 1 μ mol/L GO-203 for 48 hours attenuated the nuclear localization of MUC1-C and induced markers of DNA damage.[\[7\]](#)
- In vitro studies on MUC1-positive colorectal cancer cells (SKCO-1 and COLO-205) showed that 5 μ M GO-203 for three days inhibited cell proliferation by increasing ROS and decreasing mitochondrial membrane potential.[\[4\]](#)[\[5\]](#) GO-203 had no effect on MUC1-negative colon cancer cells.[\[4\]](#)
- In vivo, daily intraperitoneal injections of GO-203 (18 mg/kg/day) for 28 days led to complete regression of COLO-205 tumor xenografts in nude mice, with no regrowth observed by day 180.[\[4\]](#)
- A nanoparticle formulation of GO-203 was shown to be effective in inhibiting the self-renewal capacity of lung cancer cells.[\[8\]](#)

Preclinical models have suggested the efficacy of GO-203 in other MUC1-expressing solid tumors, including prostate and pancreatic cancers.[\[1\]](#)

Hematologic Malignancies

A Phase I/II clinical trial (NCT02204085) is investigating the MUC1 inhibitor GO-203-2C, alone and in combination with decitabine, for the treatment of relapsed or refractory AML.[9][10] The study aims to determine the maximum tolerated dose and clinical response.[9]

Quantitative Data Summary

Cancer Type	Model System	GO-203 TFA Concentration	Duration of Treatment	Observed Effect	Reference
Breast Cancer (HER2+)	SKBR3, BT474 cells	5 μ M	48 hours	Decreased HER2 activation, inhibited cell growth	[2]
Breast Cancer (TNBC)	BT-549, SUM149 cells	1 μ M	48 hours	Attenuated nuclear MUC1-C, induced DNA damage	[7]
Colon Cancer	SKCO-1 cells	5 μ M	3 days	~80% cell death, decreased mitochondrial membrane potential	[4]
Colon Cancer	COLO-205 xenografts	18 mg/kg/day (IP)	28 days	Complete tumor regression	[4]
Multiple Myeloma	Human myeloma cells	Not specified	Not specified	Dependent on MUC1-C function for survival	[1]

Experimental Protocols

Cell Viability Assays

- Cell Lines: MUC1-positive (e.g., SKCO-1, Colo-205, SKBR3, BT474) and MUC1-negative (e.g., SW480, LOVO) cancer cell lines.
- Procedure: Cells are plated at a density of 20,000–30,000 cells per well and cultured for 48 hours. GO-203 is added at the desired concentration (e.g., 5 μ M) daily for a specified period (e.g., up to six days). Cell viability is assessed by trypan blue exclusion and counting with a hemocytometer.[\[5\]](#)

Western Blotting for Protein Expression and Pathway Activation

- Procedure: Cells are treated with GO-203 or a control peptide for the indicated times. Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., MUC1-C, HER2, p-HER2, AKT, p-AKT) are detected by immunoblotting with specific primary and secondary antibodies.

In Vivo Xenograft Studies

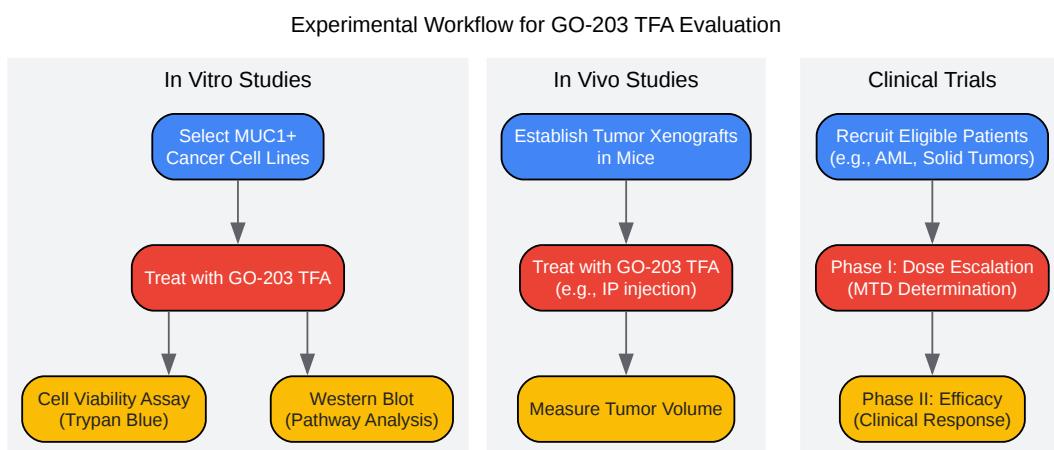
- Animal Model: Nude mice.
- Procedure: Human tumor cells (e.g., COLO-205) are subcutaneously injected into the flanks of the mice. Once tumors are established, mice are treated with GO-203 (e.g., 18 mg/kg/day via intraperitoneal injection) or a vehicle control for a specified duration. Tumor volume is measured regularly to assess treatment efficacy.[\[4\]](#)

Clinical Trial Protocol (Phase I/II for AML - NCT02204085)

- Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia.[\[9\]](#)[\[10\]](#)
- Study Design: A Phase I dose-escalation phase using a standard 3+3 design to determine the maximum tolerated dose of GO-203-2c, followed by a Phase II expansion cohort to assess clinical response.[\[9\]](#)
- Treatment: GO-203-2c is administered daily on a predetermined schedule within a 28-day cycle. In the combination arm, decitabine is administered at 20mg/m² on days 8-12 of the cycle.[\[9\]](#)

Nanoparticle Formulation for Enhanced Delivery

To improve the pharmacokinetic properties of the peptide inhibitor, a novel polymeric nanoparticle (NP) formulation of GO-203 has been developed.[8] Encapsulating GO-203 in tetrablock polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers allows for sustained release and requires less frequent dosing.[8] In preclinical models, weekly administration of GO-203/NPs demonstrated comparable efficacy to daily dosing of non-encapsulated GO-203 in causing tumor regression.[8]



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Fig. 2: General experimental workflow for evaluating the efficacy of **GO-203 TFA**.

Conclusion

GO-203 TFA represents a promising targeted therapy for a wide array of MUC1-C-expressing cancers. Its well-defined mechanism of action, coupled with compelling preclinical and emerging clinical data, underscores its potential as a monotherapy or in combination with other

anti-cancer agents. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in various cancer patient populations.

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